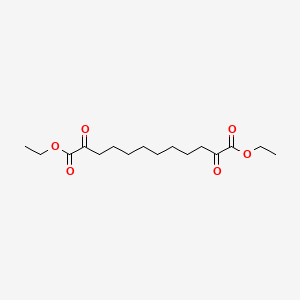
Diethyl 2,11-dioxododecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,11-dioxododecanedioate is a useful research compound. Its molecular formula is C16H26O6 and its molecular weight is 314.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Diethyl 2,11-dioxododecanedioate has potential uses in drug development due to its structural characteristics that may influence biological activity. Research indicates that similar compounds have been explored for their roles in:
- Anticancer Agents : Compounds with dioxo functionalities have shown promise in inhibiting cancer cell proliferation. The structural similarity of this compound to other dioxo compounds suggests it may exhibit similar properties.
- Antimicrobial Activity : The presence of carbonyl groups can enhance interactions with biological targets, making this compound a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : Like other dicarboxylic esters, this compound may serve as an enzyme inhibitor, potentially impacting metabolic pathways relevant to diseases such as diabetes or cancer.
Materials Science
The compound's unique structure allows it to function effectively as a plasticizer or lubricant in various industrial applications:
- Lubricants : Research has indicated that diesters derived from dodecanedioic acid can improve lubricity properties in formulations. This compound may enhance the performance of lubricants by lowering the friction coefficient and improving thermal stability.
- Polymer Production : As a building block for polymer synthesis, this compound can be utilized to create polyesters or other polymeric materials with desirable mechanical properties.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar dioxo compounds highlighted their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This compound could potentially demonstrate similar effects due to its structural characteristics.
Case Study 2: Lubricity Enhancement
Research on esters derived from dodecanedioic acid showed improved lubricity when incorporated into lubricant formulations. The addition of this compound could enhance these properties further due to its unique molecular structure.
常见问题
Basic Research Questions
Q. What established synthetic routes exist for Diethyl 2,11-dioxododecanedioate, and how do reaction conditions (e.g., catalysts, solvents) affect yield?
- Methodological Answer : The compound is synthesized via esterification of dodecanedioic acid derivatives. Key steps include:
- Using diols or diethyl esters under acidic or enzymatic catalysis to form ester linkages .
- Optimizing temperature (80–120°C) and solvent polarity (e.g., toluene or THF) to minimize side reactions like transesterification .
- Purification via fractional distillation or column chromatography to isolate the diester .
- Critical Consideration : Monitor reaction progress using TLC or HPLC to detect intermediates and adjust stoichiometry for optimal yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identify carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and ester (C-O) bands at ~1200–1250 cm⁻¹ .
- NMR : Use 1H NMR to confirm ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and 13C NMR to resolve carbonyl carbons (δ 165–175 ppm) .
- MS (ESI or EI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns to validate the structure .
Q. How does the compound’s stability under varying storage conditions (e.g., temperature, light) impact experimental protocols?
- Methodological Answer :
- Store at –20°C in amber glass vials to prevent hydrolysis of ester groups, which increases at >25°C or under UV exposure .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to quantify degradation products like free diacids .
Advanced Research Questions
Q. What computational modeling approaches best predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies for ester hydrolysis .
- Compare experimental kinetic data (e.g., rate constants under acidic vs. basic conditions) with simulated activation barriers to validate models .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Synthesize analogs (e.g., dimethyl or dipropyl esters) and measure logP values to correlate chain length with hydrophobicity .
- Use DSC (Differential Scanning Calorimetry) to determine melting points, noting that longer alkyl chains reduce crystallinity .
Q. What strategies resolve contradictions in reported data on the compound’s catalytic behavior in polymerization reactions?
- Methodological Answer :
- Conduct systematic reproducibility studies using controlled conditions (e.g., inert atmosphere, standardized initiators) to isolate variables like moisture or oxygen interference .
属性
CAS 编号 |
114318-35-3 |
|---|---|
分子式 |
C16H26O6 |
分子量 |
314.37 g/mol |
IUPAC 名称 |
diethyl 2,11-dioxododecanedioate |
InChI |
InChI=1S/C16H26O6/c1-3-21-15(19)13(17)11-9-7-5-6-8-10-12-14(18)16(20)22-4-2/h3-12H2,1-2H3 |
InChI 键 |
PPRIYVPMWBAKPY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)CCCCCCCCC(=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















